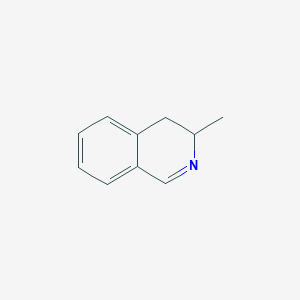

3-Methyl-3,4-dihydroisoquinoline

Vue d'ensemble

Description

3-Methyl-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their presence in various natural products and pharmaceuticals. The compound’s structure consists of a benzene ring fused to a nitrogen-containing six-membered ring, with a methyl group attached to the third carbon atom. This structural motif is significant in medicinal chemistry due to its biological activity and potential therapeutic applications.

Synthetic Routes and Reaction Conditions:

Visible Light-Catalyzed Synthesis: One method involves a metal-free, visible light-catalyzed reaction.

N-Alkylation and Oxidation: Another efficient route involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the aforementioned synthetic routes can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced isoquinoline derivatives.

Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic and nucleophilic reagents can be employed depending on the desired substitution pattern.

Major Products:

Applications De Recherche Scientifique

Neuroprotective Applications

Mechanism and Efficacy

Research has shown that derivatives of 3,4-dihydroisoquinoline can exert neuroprotective effects, particularly in models of neurotoxicity. A study utilized PC12 cells to investigate the neuroprotective activity of synthesized compounds under corticosterone-induced stress. The results indicated that specific derivatives could significantly mitigate neuronal damage, suggesting potential applications in treating neurodegenerative disorders such as depression and Alzheimer’s disease .

Case Study: Antidepressant Potential

In a scaffold-hopping campaign aimed at developing novel antidepressants, a series of 3,4-dihydroisoquinoline compounds were synthesized and evaluated. The findings highlighted that these compounds demonstrated significant antidepressant-like effects in animal models, indicating their potential as therapeutic agents for mood disorders .

Anticonvulsant Activity

Synthesis and Evaluation

A series of 3,4-dihydroisoquinoline derivatives containing heterocycles were synthesized and tested for anticonvulsant activity using electroshock tests. Notably, one compound exhibited an ED50 value of 63.31 mg/kg, indicating potent anticonvulsant properties superior to traditional medications like valproate .

| Compound | ED50 (mg/kg) | Test Type | Safety Index |

|---|---|---|---|

| 9a | 63.31 | Maximal Electroshock | >7.9 |

| 7 | 11.8 | Pentylenetetrazole | Not specified |

Anticancer Properties

Mechanism and Target Diseases

The compound has been identified as a potential agent for treating various cancers due to its ability to modulate tumor immunity and target specific pathways involved in cancer progression. Research indicates that it can function as a ROR gamma t agonist, which plays a crucial role in immune response modulation in cancers such as breast cancer and melanoma .

Case Study: Cancer Treatment Applications

A patent application described the use of 3-Methyl-3,4-dihydroisoquinoline derivatives in the treatment of multiple myeloma and various solid tumors. The compounds were shown to inhibit cancer cell proliferation effectively and enhance the immune response against tumors .

Cardiovascular Effects

Impact on Muscle Contractility

Recent studies have explored the cardiovascular effects of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. It was found to modulate muscle contractility by affecting calcium currents in smooth muscle tissues. The compound showed promise in controlling muscle contractions through its interaction with muscarinic acetylcholine receptors and serotonin receptors .

| Effect Observed | Concentration (μM) | Mechanism |

|---|---|---|

| Reduction in contraction strength | 50 | Activation of L-type Ca²⁺ channels |

| Inhibition of neuronal activity | Co-administered with 5-HT | Receptor modulation |

Mécanisme D'action

The mechanism of action of 3-methyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act on neurotransmitter receptors, enzymes, and other proteins, leading to various biological effects. For example, it may modulate the activity of neurotransmitter receptors, influencing neurological functions and potentially providing therapeutic benefits in psychiatric and neurological disorders .

Comparaison Avec Des Composés Similaires

3,4-Dihydroisoquinoline: Shares the core structure but lacks the methyl group at the third position.

N-Alkylated 3,4-Dihydroisoquinolinones: These compounds have alkyl groups attached to the nitrogen atom, providing different biological and chemical properties.

1-Substituted 3,4-Dihydroisoquinoline: These derivatives have various substituents at the first position, leading to diverse pharmacological activities.

Uniqueness: 3-Methyl-3,4-dihydroisoquinoline is unique due to the presence of the methyl group at the third position, which can influence its biological stability and activity. This structural feature can enhance its potential as a therapeutic agent and its utility in synthetic chemistry.

Activité Biologique

3-Methyl-3,4-dihydroisoquinoline (DIQ) is a compound of increasing interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a bicyclic compound characterized by a fused isoquinoline and cyclohexene structure. Its molecular formula is , and it can exist in various forms, including hydrochloride salts, which enhance its solubility and stability for biological assays.

Biological Activities

1. Smooth Muscle Contractility

Recent studies have highlighted the effects of DIQ on smooth muscle (SM) contractility. The compound has been shown to modulate calcium currents by influencing muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). Specifically, at a concentration of 50 μM, DIQ significantly reduced the strength of calcium-dependent contractions in isolated SM tissues. This effect is attributed to the activation of voltage-gated L-type calcium channels and the modulation of intracellular calcium levels .

2. Neuropharmacological Effects

DIQ has demonstrated notable neuropharmacological activity. It has been implicated in studies examining its effects on neurotransmitter systems, particularly in relation to serotonin receptor activity. Immunohistochemical analyses revealed a 47% reduction in the activity of 5-HT2A and 5-HT2B receptors in SM cells and neurons within the myenteric plexus when treated with DIQ . This suggests that DIQ may play a role in modulating neuronal excitability and synaptic transmission.

3. Antioxidant Properties

The antioxidant potential of 3,4-dihydroisoquinoline derivatives has been explored extensively. These compounds exhibit free-radical scavenging activity, which is crucial for protecting cells from oxidative stress. The structural variations in these derivatives significantly influence their biological activity, making them candidates for further pharmacological exploration .

The mechanisms underlying the biological activities of DIQ involve several pathways:

- Calcium Modulation : DIQ enhances cytosolic calcium levels through its action on L-type calcium channels, leading to increased muscle contractility .

- Receptor Interaction : The compound interacts with both mAChRs and 5-HT receptors, affecting neurotransmitter release and muscle contraction dynamics .

- Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against oxidative stress-related cellular damage .

Case Study 1: Smooth Muscle Contraction Studies

In an experimental setup involving isolated smooth muscle preparations, researchers administered varying concentrations of DIQ. Results indicated that at higher concentrations (50 μM), there was a significant decrease in contraction strength compared to control groups. This highlights DIQ's potential as a therapeutic agent for conditions involving smooth muscle dysregulation.

Case Study 2: Neurotransmitter Modulation

A study investigating the effects of DIQ on neurotransmitter systems found that co-administration with serotonin resulted in a marked inhibition of neuronal activity in SM tissues. This suggests that DIQ may have applications in treating disorders related to serotonin signaling .

Data Summary

| Activity | Effect | Mechanism |

|---|---|---|

| Smooth Muscle Contractility | Reduced contraction strength | Calcium channel modulation |

| Neuropharmacological Effects | Decreased receptor activity (5-HT2A/2B) | Interaction with serotonin receptors |

| Antioxidant Activity | Free-radical scavenging | Chemical structure-dependent |

Propriétés

IUPAC Name |

3-methyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATHXJMZMGXQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301496 | |

| Record name | 3,4-Dihydro-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14123-78-5 | |

| Record name | 3,4-Dihydro-3-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14123-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.